molecular formula C8H10N2O2S B2413903 Morpholino(thiazol-4-yl)methanone CAS No. 1223452-37-6

Morpholino(thiazol-4-yl)methanone

Cat. No.: B2413903
CAS No.: 1223452-37-6
M. Wt: 198.24
InChI Key: IAAUZISKBRDOQX-UHFFFAOYSA-N
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Description

Morpholino(thiazol-4-yl)methanone is a compound that features a morpholine ring and a thiazole ring connected via a methanone group The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which imparts unique chemical properties to the compound

Biochemical Analysis

Biochemical Properties

Morpholino(thiazol-4-yl)methanone, like other thiazoles, is known to interact with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been found to exhibit inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes that play a vital role in inflammatory reactions .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. Thiazoles have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. For instance, thiazole derivatives have been found to inhibit COX-2 and 5-LOX enzymes, affecting the production of prostaglandins and leukotrienes, respectively .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been found to exhibit long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that the effects of thiazole derivatives can vary with dosage .

Metabolic Pathways

This compound is likely to be involved in various metabolic pathways, interacting with enzymes or cofactors. Thiazole derivatives have been found to affect arachidonic acid metabolism, influencing the production of prostaglandins and leukotrienes .

Transport and Distribution

It is known that thiazole derivatives can interact with various transporters or binding proteins .

Subcellular Localization

It is known that thiazole derivatives can be directed to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Morpholino(thiazol-4-yl)methanone typically involves the reaction of a thiazole derivative with a morpholine derivative under specific conditions. One common method includes the nucleophilic addition of morpholine to a thiazole-containing intermediate, followed by cyclization and dehydration steps . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: Morpholino(thiazol-4-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Morpholino(thiazol-4-yl)methanone stands out due to its unique combination of a morpholine ring and a thiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

morpholin-4-yl(1,3-thiazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c11-8(7-5-13-6-9-7)10-1-3-12-4-2-10/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAUZISKBRDOQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CSC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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